molecular formula C10H16O4 B3045774 Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester CAS No. 113592-40-8

Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester

Cat. No.: B3045774
CAS No.: 113592-40-8
M. Wt: 200.23 g/mol
InChI Key: PFUZNSARSGOCHF-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of butanedioic acid, featuring a methylene group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Butanedioic acid derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted butanedioic acid esters.

Scientific Research Applications

Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical processes. The methylene group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2-(3-methylbutyl)-, 4-(1,1-dimethylethyl) ester
  • Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester
  • Butanedioic acid, 2-methylene-, dimethyl ester

Uniqueness

Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methylene and tert-butyl groups enhances its stability and potential for diverse applications.

Properties

CAS No.

113592-40-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-methylidenebutanedioate

InChI

InChI=1S/C10H16O4/c1-7(9(12)13-5)6-8(11)14-10(2,3)4/h1,6H2,2-5H3

InChI Key

PFUZNSARSGOCHF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC(=C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)CC(=C)C(=O)OC

Origin of Product

United States

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